![molecular formula C21H28O5 B14791622 (10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)
(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aldosterone is a steroid hormone produced by the adrenal glands, specifically in the zona glomerulosa of the adrenal cortex. It plays a crucial role in regulating the balance of sodium and potassium in the body, which in turn helps control blood pressure and fluid balance . As a mineralocorticoid, aldosterone influences the reabsorption of sodium and the excretion of potassium in the kidneys, salivary glands, sweat glands, and colon .
準備方法
Synthetic Routes and Reaction Conditions: Aldosterone can be synthesized from corticosterone, a steroid derived from cholesterol . The synthetic process involves several steps, including oxidation and reduction reactions, to convert corticosterone into aldosterone.
Industrial Production Methods: In industrial settings, aldosterone is often produced using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method involves the extraction of aldosterone from biological samples using supported liquid extraction (SLE) with methyl tert-butyl ether (MtBE), followed by quantitation using an eight-point calibration curve .
化学反応の分析
Types of Reactions: Aldosterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biosynthesis and metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) and bromine (Br₂).
Major Products: The primary product of these reactions is aldosterone itself, which is further metabolized into various intermediates and by-products in the body.
科学的研究の応用
Aldosterone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some key applications include:
Chemistry: Used as a reference compound in analytical chemistry for the quantitation of steroid hormones.
Biology: Studied for its role in regulating electrolyte balance and blood pressure.
Medicine: Investigated for its involvement in conditions such as primary aldosteronism, hypertension, and heart failure
Industry: Utilized in the development of pharmaceuticals and diagnostic assays for hormone-related disorders.
作用機序
Aldosterone exerts its effects by binding to mineralocorticoid receptors (MR) in the distal tubules and collecting ducts of the nephron in the kidneys . This binding increases the permeability of the apical membrane to sodium and potassium, activating the basolateral Na+/K+ pumps. This process leads to increased sodium reabsorption and potassium excretion, ultimately regulating blood pressure and fluid balance .
類似化合物との比較
Aldosterone is often compared with other mineralocorticoids and aldosterone receptor antagonists. Some similar compounds include:
Spironolactone: A synthetic steroid that acts as an aldosterone antagonist but has a higher incidence of side effects.
Eplerenone: Another aldosterone antagonist with better safety but lower potency compared to spironolactone.
Amiloride and Triamterene: Epithelial sodium channel blockers used in combination with thiazides and loop diuretics.
Aldosterone is unique in its specific role in regulating sodium and potassium balance, making it a critical hormone for maintaining homeostasis in the body.
特性
分子式 |
C21H28O5 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14?,15?,16?,17?,19?,20-,21+/m0/s1 |
InChIキー |
PQSUYGKTWSAVDQ-GWOIKTRMSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CCC4C(=O)CO)C=O)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
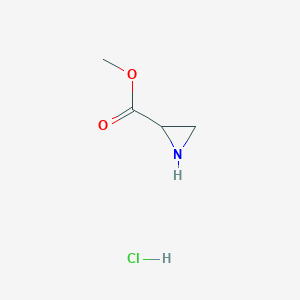
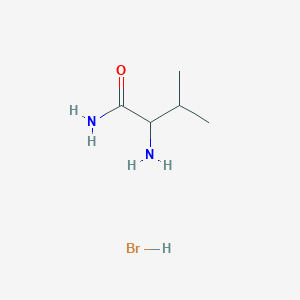
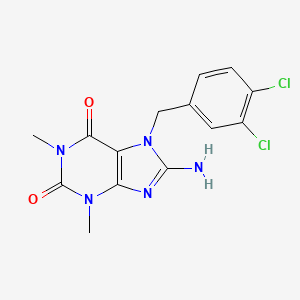
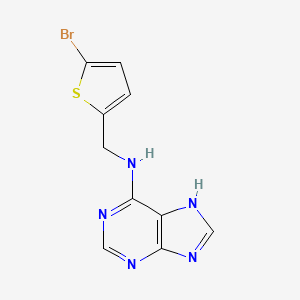
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
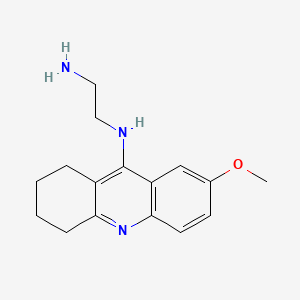
![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
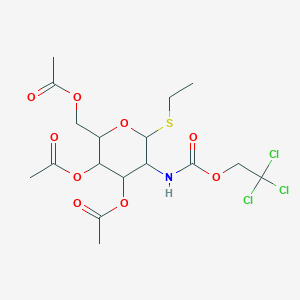
![6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14791587.png)
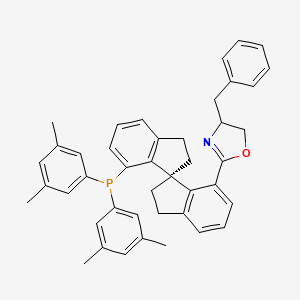
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)
![Cyclopropanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B14791608.png)

